Cas no 1121-07-9 (N-Methylsuccinimide)

N-Methylsuccinimide is a cyclic imide derived from succinic acid, characterized by the substitution of a methyl group on the nitrogen atom. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its rigid cyclic structure and polar nature contribute to its reactivity in condensation and substitution reactions. N-Methylsuccinimide exhibits good solubility in polar organic solvents, facilitating its use in various synthetic applications. The compound's stability under standard conditions and well-defined reactivity profile make it a reliable reagent for researchers and industrial chemists seeking to incorporate succinimide-based motifs into target molecules.
N-Methylsuccinimide structure
N-Methylsuccinimide structure
Product Name:N-Methylsuccinimide
CAS No:1121-07-9
MF:C5H7NO2
MW:113.114581346512
MDL:MFCD00005517
CID:83406
PubChem ID:70717
Update Time:2025-05-20

N-Methylsuccinimide Chemical and Physical Properties

Names and Identifiers

    • 1-Methylpyrrolidine-2,5-dione
    • 1-METHYL-2,5-PYRROLIDINEDIONE
    • 1-methyl-5-pyrrolidinedione
    • 1-Methyl-pyrrolidine-2,5-dione
    • 2,5-Pyrrolidinedione,1-methyl-
    • N-Methylsuccinimid
    • Succinimide, N-methyl-
    • N-Methylsuccinimide
    • 2,5-Pyrrolidinedione, 1-methyl-
    • N-METHYL SUCCINIMIDE
    • KYEACNNYFNZCST-UHFFFAOYSA-N
    • AK138236
    • KSC492S6N
    • 1-methylazolidine-2,5-dione
    • NSC11324
    • STL444522
    • DS-5966
    • AC-15701
    • DTXSID40149902
    • AKOS002845657
    • Q27462406
    • NSC 11324
    • InChI=1/C5H7NO2/c1-6-4(7)2-3-5(6)8/h2-3H2,1H
    • AMY228
    • NSC-11324
    • FT9GT286W2
    • 1121-07-9
    • NS00123033
    • AI3-07107
    • J-002708
    • SCHEMBL27941
    • N-Methylsuccinimide, 99%
    • FT-0608047
    • A894650
    • D70368
    • N-METHYL-2,5-PYRROLIDINEDIONE
    • UNII-FT9GT286W2
    • M2207
    • CS-0151201
    • EN300-211529
    • CHEMBL317929
    • MFCD00005517
    • DB-041043
    • 1-Methyl-2,5-pyrrolidinedione; N-Methyl-2,5-pyrrolidinedione; NSC 11324
    • MDL: MFCD00005517
    • Inchi: 1S/C5H7NO2/c1-6-4(7)2-3-5(6)8/h2-3H2,1H3
    • InChI Key: KYEACNNYFNZCST-UHFFFAOYSA-N
    • SMILES: O=C1CCC(N1C)=O
    • BRN: 110534

Computed Properties

  • Exact Mass: 113.04800
  • Monoisotopic Mass: 113.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: -0.9
  • Topological Polar Surface Area: 37.4

Experimental Properties

  • Color/Form: Needle crystals from ether petroleum ether, ethanol, or acetone.
  • Density: 1.2416 (rough estimate)
  • Melting Point: 68.0 to 72.0 deg-C
  • Boiling Point: 235°C(lit.)
  • Flash Point: 234-235°C
  • Refractive Index: 1.4790 (estimate)
  • PSA: 37.38000
  • LogP: -0.29690
  • Sensitiveness: Moisture Sensitive
  • Solubility: It is soluble in ether, water and ethanol.

N-Methylsuccinimide Security Information

N-Methylsuccinimide Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-Methylsuccinimide Pricemore >>

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N-Methylsuccinimide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Solvents: N-Methyl-2-pyrrolidone
Reference
Regenerable N-alkylamide hydroperoxide for catalytic substrate oxidation
Patton, Douglas E.; Drago, Russell S., Journal of the Chemical Society, 1993, (14), 1611-15

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Carbon dioxide ,  1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ;  160 bar, rt → 150 °C; 18 h, 150 °C
Reference
Valuable new platform chemicals obtained by valorisation of a model succinic acid and bio-succinic acid with an ionic liquid and high-pressure carbon dioxide
Silva, Daniel; Bogel-Lukasik, Ewa, Green Chemistry, 2017, 19(17), 4048-4060

N-Methylsuccinimide Raw materials

N-Methylsuccinimide Preparation Products

N-Methylsuccinimide Suppliers

Amadis Chemical Company Limited
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(CAS:1121-07-9)N-Methylsuccinimide
Order Number:A894650
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:48
Price ($):260.0
Email:sales@amadischem.com

N-Methylsuccinimide Related Literature

Additional information on N-Methylsuccinimide

N-Methylsuccinimide (CAS No. 1121-07-9): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry

N-Methylsuccinimide (CAS No. 1121-07-9) is a significant intermediate in the field of chemical biology and medicinal chemistry, renowned for its structural versatility and reactivity. This compound, featuring a succinimide core with a methyl substituent, has garnered considerable attention due to its utility in the synthesis of various pharmacologically active molecules. Its unique chemical properties make it a valuable building block for the development of novel therapeutic agents.

The molecular structure of N-Methylsuccinimide consists of a five-membered lactam ring, which is a key feature contributing to its reactivity. This ring system allows for facile participation in nucleophilic substitution reactions, making it an ideal candidate for introducing diverse functional groups into complex molecular frameworks. The presence of the methyl group at the nitrogen position enhances its stability while maintaining sufficient electrophilicity for further derivatization.

In recent years, N-Methylsuccinimide has been extensively studied for its role in the synthesis of bioactive compounds. One notable application is in the development of protease inhibitors, where its ability to form stable amide bonds makes it an excellent scaffold for designing molecules that target specific enzymatic pathways. For instance, researchers have leveraged its reactivity to create inhibitors of caspase enzymes, which are crucial regulators of apoptosis and have implications in cancer therapy.

Moreover, N-Methylsuccinimide has found utility in the field of drug discovery as a precursor for heterocyclic compounds. Heterocycles are a cornerstone of modern pharmaceuticals, often serving as the core structure in many drugs due to their ability to mimic natural biological molecules and interact with biological targets. The succinimide moiety in N-Methylsuccinimide provides a robust platform for constructing such heterocycles, enabling the creation of molecules with tailored pharmacological properties.

Recent advancements in synthetic methodologies have further expanded the applications of N-Methylsuccinimide. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce various substituents into the molecule efficiently. These techniques have allowed chemists to access novel derivatives with enhanced biological activity and improved pharmacokinetic profiles.

The compound's significance extends beyond its role as a synthetic intermediate. It has also been investigated for its potential in materials science, particularly in the development of functional polymers. The incorporation of N-Methylsuccinimide units into polymer backbones can impart unique properties such as increased thermal stability and biodegradability, making it a promising candidate for advanced material applications.

In conclusion, N-Methylsuccinimide (CAS No. 1121-07-9) is a multifaceted compound with broad applications in chemical biology and medicinal chemistry. Its structural features and reactivity make it an indispensable tool for synthesizing bioactive molecules, including protease inhibitors and heterocyclic drugs. As research continues to uncover new synthetic strategies and applications, the importance of this compound is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:1121-07-9)N-Methylsuccinimide
A894650
Purity:99%
Quantity:100g
Price ($):260.0
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